What is the molecular weight and chemical structure of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
What is the molecular weight and chemical structure of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
Comprehensive Technical Guide on (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid: Structural Properties and Applications in Peptide Engineering
Executive Summary
The development of next-generation peptide therapeutics relies heavily on the incorporation of non-proteinogenic (unnatural) amino acids to overcome the inherent limitations of natural peptides, such as rapid renal clearance and susceptibility to proteolytic degradation[1]. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a highly specialized, aliphatic unnatural amino acid designed for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Characterized by its unique γ -branched symmetrical aliphatic side chain, this building block functions as an extended analogue of Leucine. By introducing significant steric bulk and enhancing overall lipophilicity, it serves as a critical tool for peptide chemists aiming to engineer proteolytically stable, membrane-permeable drug candidates.
This whitepaper provides an in-depth structural analysis, establishes the physicochemical rationale for its use, and outlines a self-validating experimental protocol for its successful incorporation into complex peptide sequences.
Structural and Physicochemical Profiling
To effectively utilize (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in drug design, researchers must first understand its precise molecular architecture. The molecule consists of a hexanoic acid backbone with an amino group at the α -position (C2) protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an ethyl substitution at the γ -position (C4)[2][3].
Because the main chain from C4 extends into an ethyl group (C5-C6) and the branch at C4 is also an ethyl group, the side chain attached to the α -carbon is effectively a 2-ethylbutyl group ( −CH2−CH(CH2CH3)2 ). This symmetrical γ -branching creates a "super-leucine" structure that is significantly bulkier and more hydrophobic than natural aliphatic amino acids.
Table 1: Physicochemical and Identification Data
| Property | Specification / Value |
| Systematic Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-ethylhexanoic acid |
| Common Nomenclature | Fmoc-L-4-ethyl-hexanoic acid |
| Molecular Formula | C23H27NO4[4] |
| Molecular Weight | 381.47 g/mol [2][4] |
| Stereochemistry | L-configuration (S-isomer at the α -carbon)[2] |
| Canonical SMILES | CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3] |
| InChI Key | XJEVIPVJYGAMKH-UHFFFAOYSA-N[2][3] |
| Protecting Group | N- α -Fmoc (Base-labile)[5] |
Rationale for Use in Peptide Drug Design (Causality & Logic)
The selection of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid over natural residues like Leucine or Isoleucine is driven by two primary pharmacokinetic and pharmacodynamic objectives:
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Proteolytic Shielding via Steric Exclusion: Natural peptides are rapidly degraded by endogenous exopeptidases and endopeptidases. The bulky 2-ethylbutyl side chain of this unnatural amino acid creates a localized steric clash within the S1 or S1' binding pockets of proteases. By physically preventing the protease active site from accessing the adjacent peptide bonds, the in vivo half-life of the therapeutic peptide is drastically extended.
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Enhanced Lipophilicity and Membrane Permeability: Intracellular protein-protein interactions (PPIs) are notoriously difficult to drug with peptides due to poor cellular penetration. The extended 8-carbon aliphatic network of this residue increases the overall hydrophobicity of the peptide, facilitating passive membrane diffusion or enhancing binding affinity to hydrophobic pockets on target receptors[6].
Diagram 1: Logical mechanism of proteolytic shielding induced by the bulky 4-ethyl side chain.
Experimental Methodology: Incorporation via SPPS
Coupling sterically hindered, highly hydrophobic amino acids presents a significant synthetic challenge. The bulkiness of the γ -branched side chain can lead to incomplete acylation, while the hydrophobicity can induce peptide aggregation on the resin[1][6]. To counteract this, the following protocol utilizes highly reactive uronium coupling reagents (HATU) and a self-validating capping step to ensure sequence fidelity.
Step-by-Step Coupling Protocol
1. Resin Preparation & Swelling
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Action: Weigh 0.1 mmol of a low-loading resin (e.g., Rink Amide AM resin, 0.3 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.
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Causality: Low-loading resins increase the spatial distance between growing peptide chains, mitigating intermolecular aggregation driven by the hydrophobic 4-ethyl side chains[6].
2. Fmoc Deprotection
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Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 minute).
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Causality: Piperidine acts as a mild base to remove the Fmoc group via an E1cB mechanism, liberating the primary amine for the subsequent coupling step[5].
3. Activation of the Unnatural Amino Acid
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Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid[2] and 0.39 mmol (3.9 eq) of HATU in a minimal volume of N-Methyl-2-pyrrolidone (NMP). Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.
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Causality: HATU is selected over standard HBTU because it forms a highly reactive 7-aza-O-acylisourea intermediate. The slight substoichiometric ratio of HATU (3.9 eq) prevents the capping of the resin-bound amine by unreacted uronium species. NMP is preferred over DMF as it better solubilizes hydrophobic sequences and disrupts aggregation[6].
4. Prolonged Coupling
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Action: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 120–180 minutes. For critical sequences, perform a "double couple" (drain and repeat step 3 and 4 with fresh reagents).
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Causality: The extreme steric hindrance of the 2-ethylbutyl group drastically slows the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Extended time and double coupling drive the reaction to completion.
5. Self-Validating Capping Step
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Action: Wash the resin with DMF (3 × 1 min). Treat with a capping cocktail of Acetic Anhydride / Pyridine / DMF (1:2:7) for 15 minutes. Wash extensively with DMF and DCM.
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Causality: If the sterically hindered coupling was incomplete, unreacted amines will continue to propagate in the next cycle, creating difficult-to-separate deletion sequences. Capping acetylates these unreacted amines, terminating them permanently. During final HPLC analysis, these truncated sequences will elute much earlier, validating the purity of the full-length target peptide.
6. Cleavage and Global Deprotection
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Action: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and centrifuge.
Diagram 2: Optimized SPPS workflow for sterically hindered aliphatic unnatural amino acids.
Analytical Validation
To confirm the successful incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, the crude peptide must be analyzed via LC-MS (Liquid Chromatography-Mass Spectrometry).
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Mass Shift Calculation: The molecular weight of the free amino acid is 381.47 g/mol . During SPPS, the Fmoc group (222.2 Da) is removed, and a water molecule (18.0 Da) is lost during peptide bond formation. Therefore, the successful incorporation of this residue adds exactly 141.2 Da to the growing peptide chain.
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Chromatographic Behavior: Due to the highly lipophilic nature of the 8-carbon side chain, the resulting peptide will exhibit a significantly increased retention time on a standard C18 Reverse-Phase HPLC column compared to a variant containing a natural Leucine or Valine residue.
References
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NextSDS. Fmoc-(2R)-2-Amino-octanoic acid — Chemical Substance Information. Retrieved from[Link]
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National Institutes of Health (NIH) - PMC. Introduction to Peptide Synthesis. Retrieved from[Link]
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National Institutes of Health (NIH) - PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from[Link]
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National Institutes of Health (NIH) - PMC. Therapeutic peptides: current applications and future directions. Retrieved from[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid | Benchchem [benchchem.com]
- 3. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid () for sale [vulcanchem.com]
- 4. nextsds.com [nextsds.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
